

2-Methoxy-5-(2-nitrovinyl)phenol CAS number 39816-35-8

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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

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An In-Depth Technical Guide to **2-Methoxy-5-(2-nitrovinyl)phenol** (CAS: 39816-35-8)

Executive Summary

This technical guide provides a comprehensive scientific overview of **2-Methoxy-5-(2-nitrovinyl)phenol** (CAS No. 39816-35-8), a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's synthesis, characterization, and potential utility. We will delve into the mechanistic rationale behind its synthesis via a Henry-Knoevenagel condensation of isovanillin and nitromethane, present a detailed experimental protocol, and outline the analytical methods for structural verification. While direct biological data is limited, we will explore the inferred bioactivity based on structurally related compounds, highlighting its potential in medicinal chemistry. This guide serves as a foundational resource, combining established chemical principles with practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

Nomenclature and Identification

2-Methoxy-5-(2-nitrovinyl)phenol is a nitrostyrene derivative characterized by a phenol, a methoxy group, and a nitrovinyl substituent on the benzene ring. It is crucial to distinguish it from its more commonly cited isomer, 2-Methoxy-4-(2-nitrovinyl)phenol, which is derived from vanillin. The subject of this guide is derived from isovanillin.

- IUPAC Name: 2-methoxy-5-[(E)-2-nitroethenyl]phenol[1]
- CAS Number: 39816-35-8[2][3]
- Synonyms: 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol[1][2]
- Molecular Formula: C₉H₉NO₄[1][3]
- Molecular Weight: 195.17 g/mol [1][3]

Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for designing experimental conditions, including solvent selection for synthesis and purification.

Property	Value	Source
Melting Point	155-156°C (recrystallized from methanol)	[2]
Boiling Point	384.2 ± 32.0 °C at 760 mmHg (Predicted)	[2]
Molecular Weight	195.17 g/mol	[1][3]
XLogP3	1.9	[1]
Appearance	Yellow to light brown crystalline powder	[4]

Synthesis and Purification: A Mechanistic Approach Rationale and Strategy

The synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol** is most effectively achieved through a base-catalyzed condensation reaction between 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) and nitromethane. This reaction is a variant of the Henry Reaction, also known as a nitroaldol reaction, which forms a nitroalkene from an aldehyde and a nitroalkane.

The choice of catalyst and solvent system is critical for driving the reaction to completion and minimizing side products. While various bases can be employed, the use of ammonium acetate in refluxing glacial acetic acid represents a robust and well-documented method for this type of Knoevenagel-Henry condensation.^{[5][6]} The ammonium acetate acts as a weak base to deprotonate the nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of isovanillin. The subsequent intermediate undergoes dehydration under the acidic and high-temperature conditions to yield the stable conjugated nitrovinyl product. Glacial acetic acid serves as both the solvent and a proton source to facilitate the dehydration step.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and subsequent characterization to ensure the identity and purity of the final compound.

Materials:

- 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
- Nitromethane
- Ammonium Acetate
- Glacial Acetic Acid
- Methanol
- Standard laboratory glassware for reflux and vacuum filtration

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of isovanillin with 1.5 equivalents of nitromethane in glacial acetic acid (approx. 10 mL per gram of isovanillin).
- Catalyst Addition: Add 0.5 equivalents of ammonium acetate to the mixture.

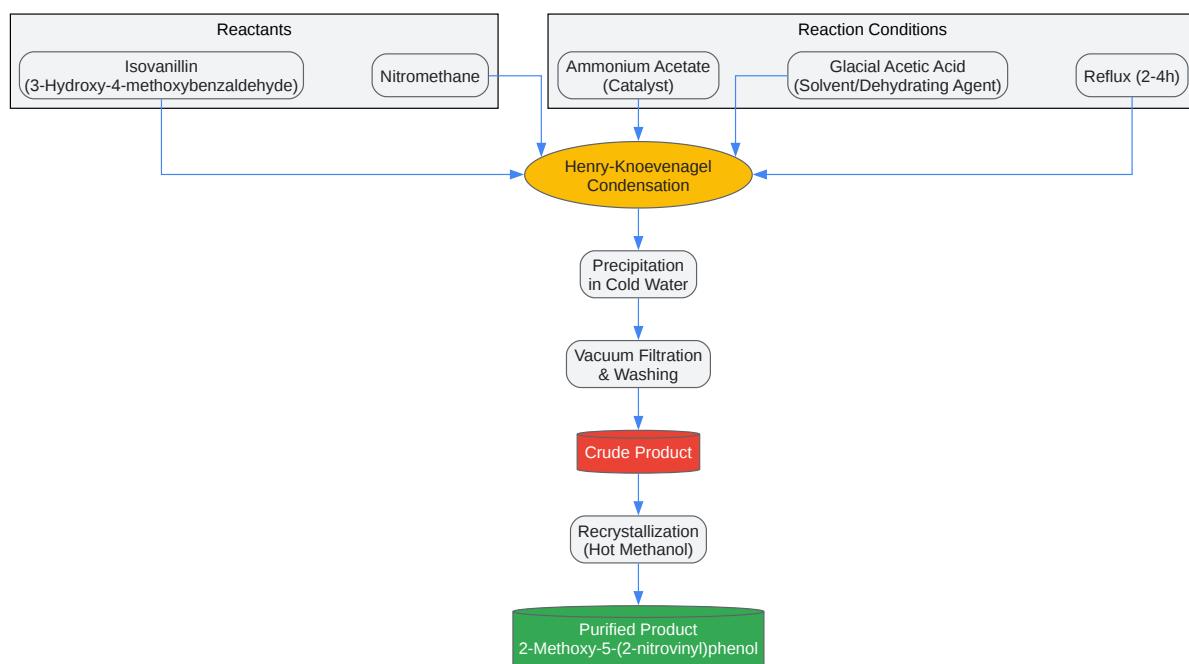
- Condensation Reaction: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a 2:1 ethyl acetate:methanol eluent.[\[7\]](#) The reaction is generally complete within 2-4 hours.[\[5\]](#)
- Isolation of Crude Product: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold water, which will cause the product to precipitate.
- Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove residual acetic acid and ammonium salts.

Purification Workflow: Recrystallization

The purity of the final compound is paramount for its use as a synthetic intermediate. Recrystallization is a proven method for purifying the crude product.

- Solvent Selection: Methanol is a suitable solvent for recrystallization.[\[2\]](#)
- Dissolution: Transfer the crude, dried solid to an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Final Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly. The expected melting point of the purified product is 155-156°C.[\[2\]](#)

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol**.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the molecular structure. The expected chemical shifts are detailed below.

Table 1: ^1H NMR Spectroscopic Data (300 MHz, Solvent: DMSO-d₆)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Methoxy (-OCH ₃)	~3.9	Singlet
Aromatic CH	6.8 - 7.3	Multiplet
Vinylic (=CH-Ar)	7.5 - 7.7	Doublet
Vinylic (=CH-NO ₂)	7.9 - 8.1	Doublet
Phenolic (-OH)	9.5 - 10.5	Singlet (broad)
(Data inferred from spectra of the title compound and related structures on PubChem)[1]		

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Methoxy (-OCH ₃)	~56
Aromatic CH	110 - 125
Aromatic C (quaternary)	125 - 150
Vinylic (=CH)	130 - 140
Aromatic C-O	145 - 155
(Data based on computational predictions and analysis of similar compounds)[8]	

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3200-3500 (broad)	O-H stretch	Phenolic -OH
3000-3100	C-H stretch (aromatic)	Aromatic Ring
1600-1650	C=C stretch	Nitrovinyl Group
1500-1550	N=O asymmetric stretch	Nitro Group
1300-1350	N=O symmetric stretch	Nitro Group
1200-1300	C-O stretch	Phenol, Methoxy Ether

(Data represents typical ranges for the indicated functional groups)[8]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For **2-Methoxy-5-(2-nitrovinylophenol**, the expected molecular ion peak corresponds to its molecular formula $C_9H_9NO_4$.

- Exact Mass: 195.0532 g/mol [1]
- Expected $[M]^+$ peak: $m/z = 195$

Applications and Inferred Biological Activity

Role as a Chemical Intermediate

The primary application of **2-Methoxy-5-(2-nitrovinylophenol** is as an intermediate in organic synthesis.[2] The electron-withdrawing nitro group makes the vinyl group susceptible to various nucleophilic additions (e.g., Michael additions) and reductions. The nitro group itself can be reduced to an amine, providing a pathway to synthesize a wide range of more complex molecules, including potential drug candidates and materials for aluminum alloys.[2]

Comparative Bioactivity Analysis

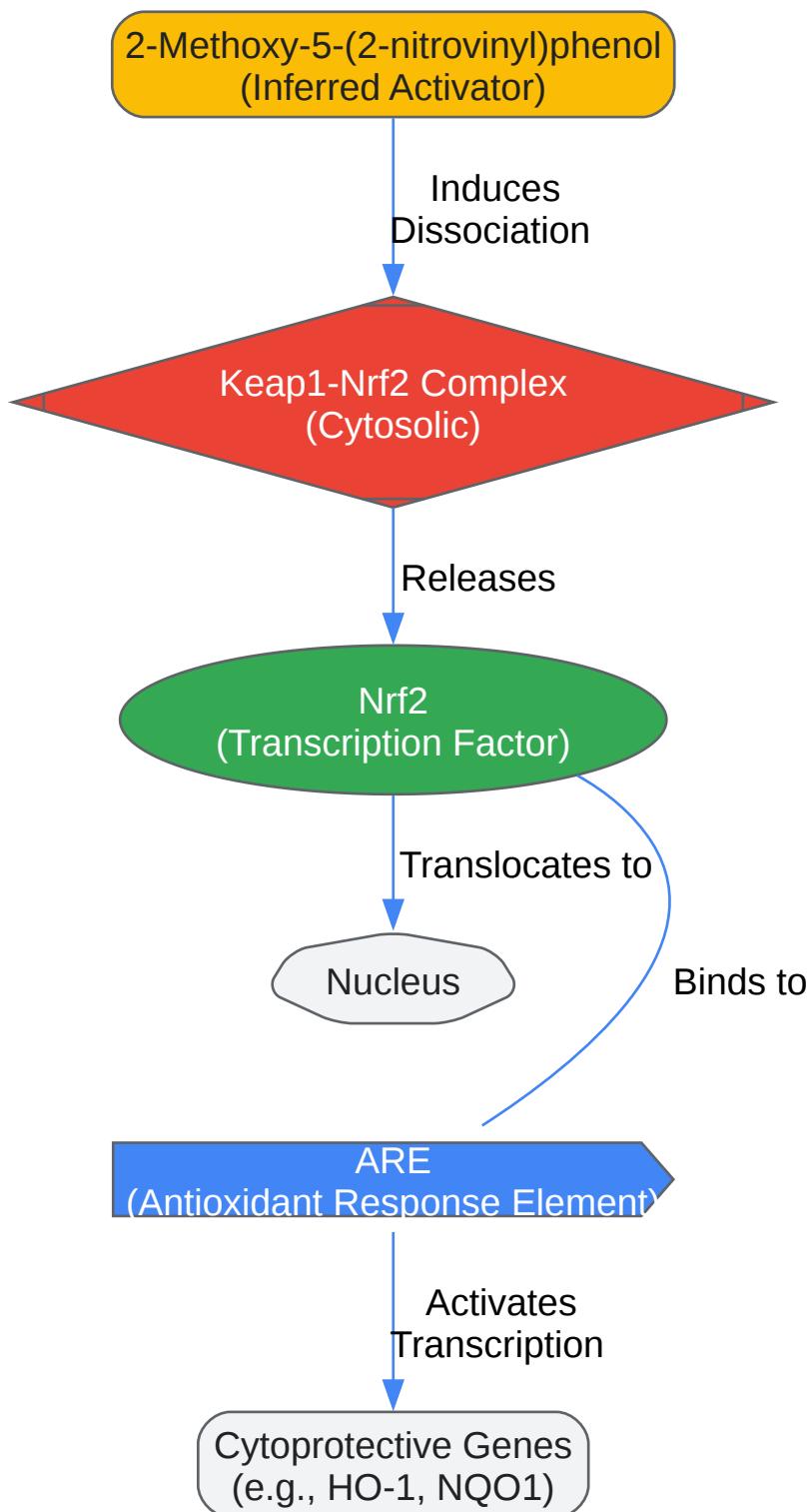
While direct, extensive biological studies on **2-Methoxy-5-(2-nitrovinylophenol** are not widely published, its chemical structure allows for informed inferences based on related compound classes.

- β -Nitrostyrenes: This class of compounds is known to exhibit a range of biological activities. They are recognized as potential antibacterial agents and may act as inhibitors of kinases such as Src and Syk, which are involved in cellular signaling pathways.[9]
- 2-Methoxyphenols (Guaiacols): The core guaiacol structure is found in many biologically active natural products. This class of molecules has demonstrated significant antioxidant and anti-inflammatory properties.[10] For example, the structurally similar compound 2-Methoxy-4-(2-nitrovinylophenol has shown notable anti-inflammatory effects.[8] The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.[10]

Potential Signaling Pathway Modulation

Based on studies of its 4-substituted isomer, it is plausible that **2-Methoxy-5-(2-nitrovinylophenol** could modulate key cellular defense and inflammatory pathways.[8] One

such pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary regulator of cellular defense against oxidative stress. Activation of Nrf2 by electrophilic compounds like nitrostyrenes can lead to the transcription of a battery of antioxidant and cytoprotective genes.



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Caption: Inferred activation of the Nrf2/ARE pathway by the compound.

Safety and Handling

There is very limited safety and toxicity information available for **2-Methoxy-5-(2-nitroviny)phenol**.^[2] Therefore, prudent laboratory practices are essential.

- General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Exposure Routes: Avoid contact with skin, eyes, and inhalation of dust.^[2] In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.
- Inferred Hazards: The related isomer, 2-Methoxy-4-(2-nitroviny)phenol, is classified as an irritant to the eyes, respiratory system, and skin.^[11] It is reasonable to assume similar hazards for the 5-substituted isomer and handle it accordingly.

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